

A Technical Guide to the Spectral Analysis of 4-Iodosalicylic Acid

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Compound of Interest

Compound Name: *2-Hydroxy-4-iodobenzoic acid*

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Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectral characterization of 4-Iodosalicylic acid (CAS 16870-28-3), a key aromatic organic compound. While direct experimental spectra for this specific isomer are not widely available in public databases, this document leverages established principles of spectroscopic analysis and comparative data from closely related analogues to present a robust predictive analysis. This approach is designed to empower researchers in their synthetic and analytical endeavors by providing a foundational understanding of the expected spectral behavior of 4-Iodosalicylic acid across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

Introduction to 4-Iodosalicylic Acid and its Analytical Importance

4-Iodosalicylic acid, also known as **2-hydroxy-4-iodobenzoic acid**, is a halogenated derivative of salicylic acid. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on the benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties, making unambiguous structural confirmation paramount. Spectroscopic techniques are the

cornerstone of such characterization, providing a detailed fingerprint of the molecule's architecture.

Due to the limited availability of published experimental spectra for 4-Iodosalicylic acid, this guide will provide a detailed predictive analysis based on the well-documented spectral data of analogous compounds, including salicylic acid, 5-iodosalicylic acid, and 4-iodobenzoic acid. Understanding the influence of each functional group on the overall spectrum is a critical skill for any research scientist, and this guide will illuminate the deductive processes involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Iodosalicylic acid, both ^1H and ^{13}C NMR will provide critical information on the electronic environment of each nucleus.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of 4-Iodosalicylic acid is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The solvent used for analysis will significantly impact the chemical shifts of the exchangeable protons (-OH and -COOH). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this class of compounds as it allows for the observation of these labile protons.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 4-Iodosalicylic acid with proton numbering.

Table 1: Predicted ^1H NMR Chemical Shifts and Coupling Constants for 4-Iodosalicylic acid in DMSO-d₆.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
COOH	> 12	Broad Singlet	-	The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.
OH	~10-11	Broad Singlet	-	The phenolic hydroxyl proton is also deshielded and will likely appear as a broad singlet.
H-6	~7.7-7.9	Doublet	~8.0-9.0 (ortho)	This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the adjacent H-5.
H-5	~7.3-7.5	Doublet of Doublets	~8.0-9.0 (ortho), ~1.5-2.5 (meta)	This proton is coupled to both H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets.

H-3	~7.2-7.4	Doublet	~1.5-2.5 (meta)	This proton is ortho to the iodine and meta to the carboxylic acid group. It will show a small meta coupling to H-5.
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Causality behind Predictions: The electron-withdrawing nature of the iodine atom and the carboxylic acid group will deshield the aromatic protons, shifting them downfield compared to salicylic acid. The ortho, meta, and para relationships between the protons dictate the observed coupling patterns and constants, providing definitive structural information. For comparison, in 5-iodosalicylic acid, the proton at C6 appears around 8.04 ppm, demonstrating the strong deshielding effect of the adjacent carboxylic acid group[1].

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will reveal the number of unique carbon atoms and provide insight into their chemical environment.

Table 2: Predicted ^{13}C NMR Chemical Shifts for 4-Iodosalicylic acid.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C=O	~170-175	The carbonyl carbon of the carboxylic acid is significantly deshielded.
C-2	~160-165	The carbon bearing the hydroxyl group is shifted downfield due to the oxygen's electronegativity.
C-4	~90-95	The carbon directly attached to the heavy iodine atom will experience a significant upfield shift due to the heavy atom effect.
C-1	~115-120	This quaternary carbon is adjacent to the carboxylic acid group.
C-6	~130-135	This carbon is ortho to the carboxylic acid group.
C-5	~125-130	This carbon is meta to the carboxylic acid group.
C-3	~120-125	This carbon is ortho to the iodine atom.

Expertise in Interpretation: The most telling signal in the ^{13}C NMR spectrum of 4-iodosalicylic acid will be the upfield shift of the C-4 carbon due to the heavy iodine atom. This is a hallmark of halogenated aromatic compounds and provides a key diagnostic feature to distinguish it from other isomers.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of 4-iodosalicylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Ensure the sample

is fully dissolved.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Optimize the spectral width to encompass all expected proton signals.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-iodosalicylic acid will be characterized by absorptions corresponding to the O-H, C=O, C-O, and C-I bonds, as well as the aromatic C-H and C=C vibrations.

Table 3: Predicted IR Absorption Frequencies for 4-iodosalicylic acid.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
O-H (Carboxylic Acid)	2500-3300	Broad, Strong	The O-H stretch of the carboxylic acid is very broad due to strong intermolecular hydrogen bonding.
O-H (Phenol)	3200-3600	Broad, Medium	The phenolic O-H stretch will also be broad due to hydrogen bonding.
C=O (Carboxylic Acid)	1680-1710	Strong	The carbonyl stretch is a very strong and characteristic absorption. Conjugation with the aromatic ring will lower its frequency.
C=C (Aromatic)	1450-1600	Medium to Weak	Multiple bands are expected for the aromatic ring C=C stretching vibrations.
C-O (Carboxylic Acid/Phenol)	1200-1350	Strong	C-O stretching vibrations will be present.
C-I	500-600	Medium to Weak	The C-I stretching vibration is expected in the far-infrared region.

Trustworthiness of the Protocol: The broadness of the O-H stretching bands is a key indicator of hydrogen bonding, a critical intermolecular interaction in the solid state of this molecule. The

position of the C=O stretch provides evidence for the electronic environment of the carboxylic acid group.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

- Sample Preparation: Place a small amount of the solid 4-Iodosalicylic acid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

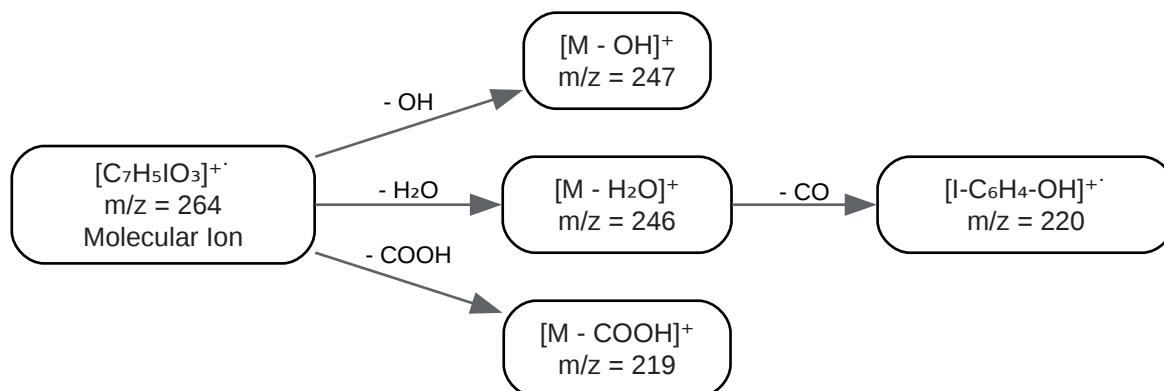
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

For 4-Iodosalicylic acid ($C_7H_5IO_3$), the expected molecular weight is approximately 263.93 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at m/z 264. Due to the presence of a heavy iodine atom, fragmentation patterns can be quite informative.

Expected Fragmentation Pathways:

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Caption: Predicted major fragmentation pathways for 4-iodosalicylic acid in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-iodosalicylic acid.

m/z	Proposed Fragment	Rationale
264	$[C_7H_5IO_3]^+$	Molecular ion (M^+)
247	$[M - OH]^+$	Loss of the hydroxyl radical from the carboxylic acid group.
246	$[M - H_2O]^+$	Loss of a water molecule, likely involving the hydroxyl and carboxylic acid groups.
219	$[M - COOH]^+$	Loss of the carboxyl radical.
220	$[I-C_6H_4-OH]^+$	Loss of carbon monoxide from the $[M - H_2O]^+$ fragment.
127	$[I]^+$	Iodine cation.

Authoritative Grounding: The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. The loss of small, stable neutral molecules like water and carbon monoxide are common fragmentation pathways for carboxylic acids and phenols. The presence of the iodine atom will also influence the fragmentation, and a peak at m/z 127 corresponding to I^+ is highly probable.

Experimental Protocol for Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectral analysis of 4-Iodosalicylic acid, as outlined in this guide, provides a robust framework for its unambiguous identification and characterization. By leveraging predictive analysis based on the well-understood principles of NMR, IR, and MS, and by drawing comparisons with closely related molecules, researchers can confidently interpret their experimental data. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This in-depth understanding of the spectral properties of 4-Iodosalicylic acid is essential for its application in the synthesis of novel compounds with potential applications in research, drug development, and materials science.

References

- PubChem. **2-Hydroxy-4-iodobenzoic acid.** [Link]
- NIST Chemistry WebBook. Salicylic acid. [Link]
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Sources

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